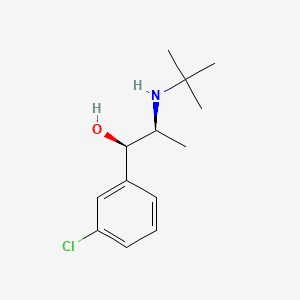

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

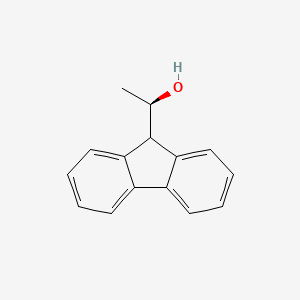

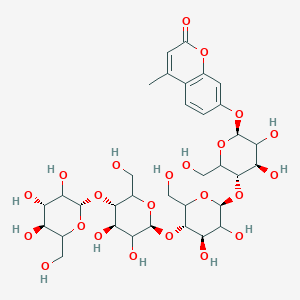

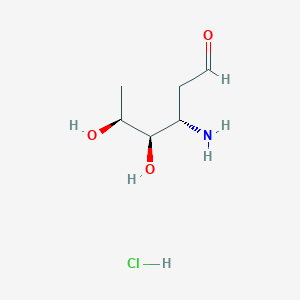

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol, also known as R-S-t-butyl-alpha-chloro-p-hydroxybenzyl alcohol, is a chiral alcohol used in synthesis and research applications. It is a versatile compound that has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries.

科学的研究の応用

Enzymatic Resolution and Synthesis

The enzymatic resolution of similar compounds, such as 2-aryloxy-1-propanols, using lipase-catalyzed enantioselective acylation demonstrates a method to achieve high enantioselectivity for producing enantiomerically pure compounds. This process is significant for the preparation of chiral intermediates used in the synthesis of antidepressant drugs (Miyazawa et al., 2001). Another example is the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the use of microbial enzymes for the production of chiral alcohols with high enantioselectivity (Choi et al., 2010).

Molecular Docking and Spectroscopy

The molecular docking and vibrational spectroscopy studies of (RS)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one have shed light on its potential as an adrenaline uptake inhibitor. This research involves density functional theory (DFT) optimizations, comparing vibrational frequencies to experimental calculations, and analyzing the reactivity nature of the molecule for Central Nervous System (CNS) drug discovery (Sevvanthi et al., 2018).

Pharmacokinetic Modeling

Pharmacokinetic modeling has been utilized to predict human brain concentrations of bupropion and its metabolite hydroxybupropion, derived from compounds like (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol. This study involves the development of a compartmental pharmacokinetics model describing the blood-brain barrier transport of both substances, based on microdialysis sampling in rats. It highlights the methodology for predicting drug exposure and efficacy in human brain extracellular fluid (Cremers et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "T-butylamine", "2-bromo-1-phenylpropane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-chloro-1-phenylpropan-1-ol", "React 3-chlorobenzaldehyde with 2-bromo-1-phenylpropane in ethanol and sodium hydroxide to form 3-chloro-1-phenylpropan-1-ol.", "Step 2: Synthesis of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol", "React 3-chloro-1-phenylpropan-1-ol with T-butylamine in diethyl ether and hydrochloric acid to form (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol.", "Step 3: Reduction of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol", "Reduce (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol with sodium borohydride in water to obtain the final product." ] } | |

CAS番号 |

99102-04-2 |

分子式 |

C13H20ClNO |

分子量 |

241.76 g/mol |

IUPAC名 |

(1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1 |

InChIキー |

NDPTTXIBLSWNSF-BXKDBHETSA-N |

異性体SMILES |

C[C@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

正規SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

同義語 |

(αS)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol; _x000B_rac erythro-Hydroxybupropion; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

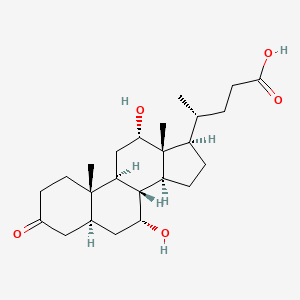

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)